Dimethyl 5-{[(4-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with a bromobenzoyl group and two ester groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The initial step involves the preparation of 4-bromobenzoyl chloride from 4-bromobenzoic acid using thionyl chloride as a reagent.
Coupling Reaction: The bromobenzoyl chloride is then reacted with 3-methyl-2,4-thiophenedicarboxylic acid in the presence of a base such as triethylamine to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst like sulfuric acid to yield DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of 4-bromobenzoyl chloride and 3-methyl-2,4-thiophenedicarboxylic acid.
Automated Coupling and Esterification: Use of automated reactors and continuous flow systems to carry out the coupling and esterification reactions efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Compounds with different substituents replacing the bromine atom.
Oxidation Products: Oxidized derivatives of the thiophene ring.
Hydrolysis Products: Carboxylic acids derived from the ester groups.
Scientific Research Applications
DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-[(3-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- DIMETHYL 5-[(4-METHYLBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- DIMETHYL 5-[(4-NITROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Uniqueness
DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to the presence of the bromobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific chemical reactions and developing new materials with tailored properties.
Properties
Molecular Formula |
C16H14BrNO5S |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
dimethyl 5-[(4-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H14BrNO5S/c1-8-11(15(20)22-2)14(24-12(8)16(21)23-3)18-13(19)9-4-6-10(17)7-5-9/h4-7H,1-3H3,(H,18,19) |
InChI Key |
GVFUHLYVQWXRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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